Hexadecanoic acid, 2-hydroxy-2-(hydroxymethyl)-, methyl ester, (S)-
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Overview
Description
Hexadecanoic acid, 2-hydroxy-2-(hydroxymethyl)-, methyl ester, (S)-, also known as methyl 2-hydroxyhexadecanoate, is a chemical compound with the molecular formula C17H34O3 and a molecular weight of 286.45 g/mol . This compound is a derivative of hexadecanoic acid (palmitic acid) and is characterized by the presence of a hydroxyl group and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexadecanoic acid, 2-hydroxy-2-(hydroxymethyl)-, methyl ester, (S)- typically involves the esterification of hexadecanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a similar esterification process, but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexadecanoic acid, 2-hydroxy-2-(hydroxymethyl)-, methyl ester, (S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Hexadecanoic acid, 2-hydroxy-2-(hydroxymethyl)-, methyl ester, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of hexadecanoic acid, 2-hydroxy-2-(hydroxymethyl)-, methyl ester, (S)- involves its interaction with cellular membranes and enzymes. The hydroxyl and ester groups allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Hexadecanoic acid, 2-hydroxy-, methyl ester: Similar structure but lacks the additional hydroxymethyl group.
Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester: Contains an additional hydroxymethyl group on the ester moiety.
Hexadecanoic acid, 2-hydroxy-2-methyl, methyl ester: Contains a methyl group instead of a hydroxymethyl group.
Uniqueness
Hexadecanoic acid, 2-hydroxy-2-(hydroxymethyl)-, methyl ester, (S)- is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
189576-77-0 |
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Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
methyl (2S)-2-hydroxy-2-(hydroxymethyl)hexadecanoate |
InChI |
InChI=1S/C18H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21,16-19)17(20)22-2/h19,21H,3-16H2,1-2H3/t18-/m0/s1 |
InChI Key |
FARWSWJNPGEMPS-SFHVURJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@](CO)(C(=O)OC)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(CO)(C(=O)OC)O |
Origin of Product |
United States |
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